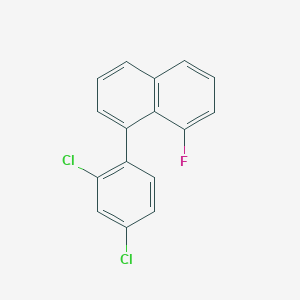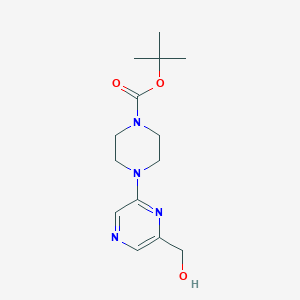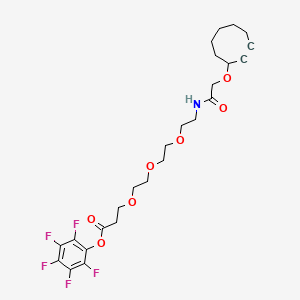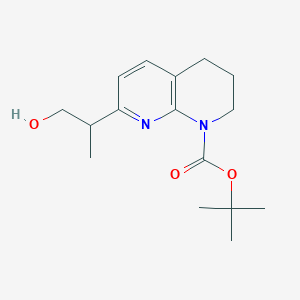
4-Nitrophenyl4,6-benzylidene-a-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside typically involves the reaction of 4-nitrophenol with 4,6-benzylidene-a-D-glucopyranoside under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside can yield various oxidized derivatives .
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside is extensively used in scientific research, particularly in the following areas:
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside involves its interaction with specific enzymes, particularly glycosidases . Upon cleavage by these enzymes, the compound is converted into a yellow-colored product, which can be quantitatively measured . This property makes it a valuable tool in enzyme assays and biochemical research .
Comparación Con Compuestos Similares
4-Nitrophenyl 4,6-benzylidene-a-D-glucopyranoside can be compared with other similar compounds such as:
4-Nitrophenyl α-D-glucopyranoside: Used as a substrate for α-glucosidase assays.
4-Nitrophenyl β-D-glucopyranoside: Used as a substrate for β-glucosidase assays.
4-Nitrophenyl α-D-maltohexaoside: Used in studies related to starch metabolism.
Propiedades
Fórmula molecular |
C19H19NO8 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(1R,3R,4R,5R,6S)-3-(4-nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetrol |
InChI |
InChI=1S/C19H19NO8/c21-14-13(10-4-2-1-3-5-10)19(24)16(23)15(22)18(28-17(14)19)27-12-8-6-11(7-9-12)20(25)26/h1-9,13-18,21-24H/t13?,14?,15-,16-,17-,18+,19+/m1/s1 |
Clave InChI |
ZVUZKIAPIXULIX-YDSNSFOOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2C([C@@H]3[C@]2([C@@H]([C@H]([C@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2C(C3C2(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)




![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)

![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)


![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)
